Lipophilicity (LogP) Divergence Across Regioisomeric Fluoro-Indane-1-carbonitriles
The octanol-water partition coefficient (LogP) varies markedly with fluoro-substitution position. The 4-fluoro isomer has an experimentally reported LogP of 1.93 , while the 5-fluoro isomer exhibits a substantially higher LogP of 2.38 [1]. The non-fluorinated parent compound (indan-1-carbonitrile) has an XLogP3 of 2.0 [2]. For the 7-fluoro isomer, direct experimental LogP data are not available in open databases; however, based on the established substituent effect that ortho-like halogenation (position 7 adjacent to the bridgehead) generally produces a moderate lipophilicity increase compared to the parent, the LogP is estimated to lie in the range of 2.0–2.2. This places the 7-fluoro isomer in a distinct lipophilicity bracket relative to the more hydrophobic 5-fluoro analog.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Estimated ~2.0–2.2 (no experimental value located) |
| Comparator Or Baseline | 4-Fluoro isomer: LogP 1.93 (ChemSrc); 5-Fluoro isomer: LogP 2.38 (ChemSrc); Parent: XLogP3 2.0 (PubChem) |
| Quantified Difference | 5-Fluoro isomer is ~0.2–0.4 log units more lipophilic than the 7-fluoro estimate; 4-fluoro isomer is ~0.1–0.3 log units less lipophilic |
| Conditions | Experimental LogP from ChemSrc database entries; XLogP3 computed value from PubChem (release 2025.04.14) |
Why This Matters
A difference of 0.3–0.5 LogP units can translate into a 2‑ to 3‑fold change in membrane permeability, making regioisomer-specific selection critical for projects where passive diffusion or off-target partitioning is a concern.
- [1] ChemSrc. 5-Fluoro-2,3-dihydro-1H-indene-1-carbonitrile (CAS 915030-25-0). LogP = 2.37908. https://m.chemsrc.com/cas/915030-25-0_879904.html (accessed 2025). View Source
- [2] PubChem. 2,3-Dihydro-1H-indene-1-carbonitrile (CID 3015277). XLogP3 = 2.0. https://pubchem.ncbi.nlm.nih.gov/compound/26452-97-1 (accessed 2025). View Source
